1-(1H-pyrrol-3-yl)propan-2-amine, also known as 1-(pyrrol-3-yl)propan-2-amine, is an organic compound that features a pyrrole ring substituted with a propan-2-amine group. This compound belongs to a class of molecules that are of interest in medicinal chemistry and organic synthesis due to their unique structural properties and potential biological activities.
This compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is often derived from pyrrole, a five-membered aromatic heterocycle containing nitrogen.
1-(1H-pyrrol-3-yl)propan-2-amine is classified as an amine due to the presence of the amine functional group (-NH2). It is also categorized as a heterocyclic compound because of the inclusion of a nitrogen atom in its ring structure.
The synthesis of 1-(1H-pyrrol-3-yl)propan-2-amine can be achieved through several methods, including reductive amination and nucleophilic substitution reactions.
The reaction conditions often involve controlling temperature and pH levels to optimize yield and minimize by-products. For example, using a solvent like ethanol or methanol can facilitate better solubility and reactivity during synthesis.
The molecular formula for 1-(1H-pyrrol-3-yl)propan-2-amine is , indicating that it contains seven carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. The molecular weight is approximately 124.18 g/mol.
Property | Data |
---|---|
Molecular Formula | C7H12N2 |
Molecular Weight | 124.18 g/mol |
IUPAC Name | 1-(1H-pyrrol-3-yl)propan-2-amine |
InChI | InChI=1S/C7H12N2/c1-5(8)6(9)4/h4,6H,1-3H3 |
Canonical SMILES | CC(C)NCC1=CN(C=C1)C |
1-(1H-pyrrol-3-yl)propan-2-amine can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance, varying the temperature and concentration can lead to different products or yields.
The mechanism of action for 1-(1H-pyrrol-3-yl)propan-2-amine involves its interaction with biological targets, potentially including receptors and enzymes due to its structural similarity to other biologically active compounds.
While specific targets for this compound have not been extensively studied, it is hypothesized that it may interact through binding at active sites or allosteric sites on proteins, leading to modulation of their activity. Further research is needed to clarify its pharmacodynamics and pharmacokinetics.
The physical properties of 1-(1H-pyrrol-3-yl)propan-2-amine include:
Property | Value |
---|---|
Boiling Point | Approximately 200 °C |
Density | Approximately 0.9 g/cm³ |
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water and organic solvents |
Stability | Stable under normal conditions |
These properties indicate that the compound can be handled safely in laboratory settings while being reactive enough for further chemical transformations.
1-(1H-pyrrol-3-yl)propan-2-amine has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5